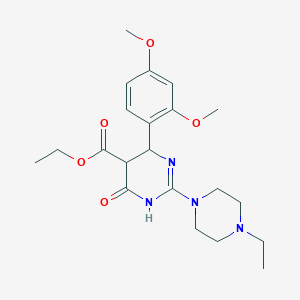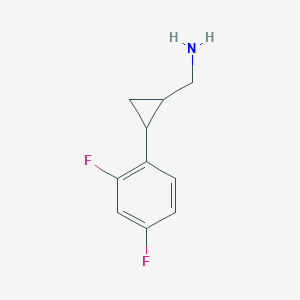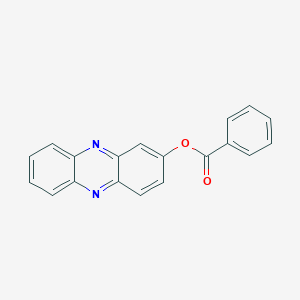
1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 4-cyclohexylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine typically involves a multi-step process. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 4-chlorophenyl group and the 4-cyclohexylbenzenesulfonyl group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Lacks the 4-cyclohexylbenzenesulfonyl group, making it less complex.
4-(4-Cyclohexylbenzenesulfonyl)piperazine: Lacks the 4-chlorophenyl group, resulting in different chemical properties.
Uniqueness
1-(4-Chlorophenyl)-4-(4-cyclohexylbenzenesulfonyl)piperazine is unique due to the presence of both the 4-chlorophenyl and 4-cyclohexylbenzenesulfonyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C22H27ClN2O2S |
|---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H27ClN2O2S/c23-20-8-10-21(11-9-20)24-14-16-25(17-15-24)28(26,27)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h6-13,18H,1-5,14-17H2 |
InChI Key |
BQXOMDWUSWCBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}ethyl 3,4-dimethoxybenzoate](/img/structure/B12212564.png)
![6-bromo-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B12212576.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12212583.png)
![N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide](/img/structure/B12212589.png)
![1-Acetyl-2-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]pyrrolidine](/img/structure/B12212599.png)


![5-[3-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12212608.png)
![N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B12212612.png)
![7-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12212627.png)
![4-({[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B12212632.png)
![2-(3,4-dichlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12212633.png)

